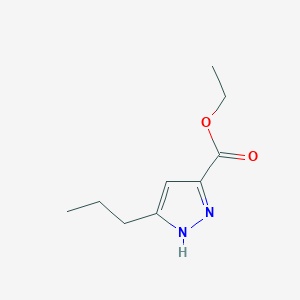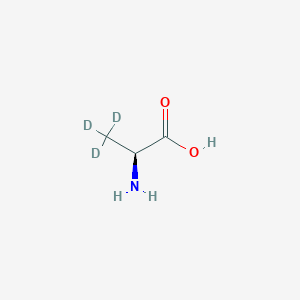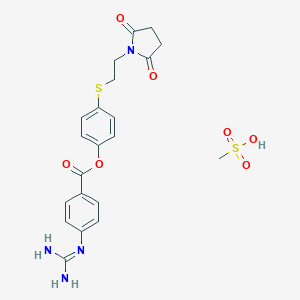
Ethyl 3-n-propylpyrazole-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of ethyl 3-n-propylpyrazole-5-carboxylate and related compounds involves several chemical reactions, including diazotization, coupling with β-naphthol, and cyclization with 3-amino-5-hydroxypyrazole. These processes result in the formation of pyrazolo[5,1-c]triazines and pyrazolo[5,1-c]-1,2,4-triazoles among others, elucidating the compound's versatile reactivity and potential for further chemical transformations (Ghozlan, Abdelrazek, Mohammed, & Azmy, 2014).
Molecular Structure Analysis
The molecular structure of ethyl 3-n-propylpyrazole-5-carboxylate and similar compounds is characterized by its crystal structure, which often consists of planar sheets interconnected by intermolecular hydrogen bonding. This structural arrangement is crucial for understanding the compound's physical and chemical properties, as well as its reactivity patterns (Kennedy, Khalaf, Suckling, & Waigh, 2001).
Chemical Reactions and Properties
Ethyl 3-n-propylpyrazole-5-carboxylate undergoes various chemical reactions, including regioselective synthesis and cyclization processes. These reactions are influenced by factors such as solvent effects, which can significantly impact the regioselectivity and yield of the desired products. Such studies highlight the compound's utility in organic synthesis, providing pathways to N1-substituted pyrazoles and other derivatives (Zhao et al., 2022).
Wissenschaftliche Forschungsanwendungen
Synthesis and Industrial Applications
Ethyl 3-n-propylpyrazole-5-carboxylate is a compound that has been used in various synthetic pathways. For example, it has been utilized in the multistep synthesis of 4-Amino-1-methyl-3-n-propylpyrazole-5-carboxamide, which is a process improved for simplicity and industrial suitability (Shu, 2001). This method was specifically developed to be more amenable for large-scale production, highlighting the industrial relevance of such compounds.
Chemical Modification and Derivative Formation
Ethyl 3-n-propylpyrazole-5-carboxylate and its derivatives have been a subject of interest in various chemical modification studies. For instance, the synthesis of ethyl 5-Amino-3-phenyl-lH-pyrazole-4-carboxylate involved diazotization and coupling with different reagents, leading to the formation of various pyrazolo[5,1-c]triazines and pyrazolo[5,1-c]-1,2,4-triazoles (Ghozlan et al., 2014). These kinds of studies are crucial for expanding the chemical diversity and potential applications of this compound.
Coordination with Transition Metal Ions
Research has also been conducted on the coordination of similar compounds with transition metal ions. Starting from compounds like ethyl-5(3)-methylpyrazole-3(5)-carboxylate, researchers have successfully coordinated these with transition metal ions, resulting in a variety of complexes characterized by spectroscopy and magnetic measurements (Seubert et al., 2011). Such studies open doors to potential applications in material science and catalysis.
Fluorination and Organic Synthesis
The fluorination of similar compounds, like ethyl 1-methylpyrazole-4-carboxylates, has been explored, yielding new fluorinated derivatives (Makino & Yoshioka, 1988). This process involves electrolytic anodic oxidation, demonstrating the compound's versatility in organic synthesis and the potential for creating novel fluorinated molecules.
Antiviral Activities
Ethyl 3-n-propylpyrazole-5-carboxylate derivatives have been investigated for their potential biological activities. For example, a series of ethyl 5-hydroxyindole-3-carboxylates, structurally related to ethyl 3-n-propylpyrazole-5-carboxylate, were synthesized and evaluated for their anti-hepatitis B virus (HBV) activities (Zhao et al., 2006). This indicates the potential of such compounds in medicinal chemistry and drug discovery.
Eigenschaften
IUPAC Name |
ethyl 5-propyl-1H-pyrazole-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c1-3-5-7-6-8(11-10-7)9(12)13-4-2/h6H,3-5H2,1-2H3,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUALHSUMUQQLJP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=NN1)C(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40428567 |
Source


|
| Record name | Ethyl 3-n-propylpyrazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40428567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-n-propylpyrazole-5-carboxylate | |
CAS RN |
92945-27-2 |
Source


|
| Record name | Ethyl 3-n-propylpyrazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40428567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 3-propyl-1H-pyrazole-5-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Diethyl 7-aminopyrazolo[1,5-a]pyrimidine-3,6-dicarboxylate](/img/structure/B52452.png)


![2-Diazonio-5-[2-[ethyl(nitroso)amino]-1-hydroxyethyl]phenolate](/img/structure/B52459.png)









